molecular formula C13H15ClN2S B13192554 1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine

1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine

Cat. No.: B13192554
M. Wt: 266.79 g/mol
InChI Key: MFDZETPMGGQTNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine typically involves the reaction of 3-chloro-1-benzothiophene with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine

InChI

InChI=1S/C13H15ClN2S/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16/h1-4,15H,5-9H2

InChI Key

MFDZETPMGGQTNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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